1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a cyclopropyl group and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with trifluoromethyl ketones, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-Cyclopropyl-5-amino-fluoroquinolones
Uniqueness: 1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-5(7(14)15)12-13(6)4-1-2-4/h3-4H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCVKEYRALOTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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